3-Chlorobenzoyl cyanide
Overview
Description
3-Chlorobenzoyl cyanide is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzoyl cyanide, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzoyl cyanide can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The raw materials, including 3-chlorobenzoyl chloride and sodium cyanide, are handled with strict safety protocols due to their hazardous nature .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to 3-chlorobenzylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted benzoyl derivatives.
Hydrolysis: 3-Chlorobenzoic acid and hydrogen cyanide.
Reduction: 3-Chlorobenzylamine.
Scientific Research Applications
3-Chlorobenzoyl cyanide is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Used in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chlorobenzoyl cyanide involves its reactivity with nucleophiles. The cyanide group can act as an electrophile, facilitating the formation of new carbon-nitrogen bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Benzoyl Cyanide: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.
4-Chlorobenzoyl Cyanide: Similar structure but with the chlorine atom at the fourth position, which can influence its reactivity and physical properties.
3-Bromobenzoyl Cyanide: Contains a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness: 3-Chlorobenzoyl cyanide is unique due to the presence of the chlorine atom at the third position, which enhances its reactivity in nucleophilic substitution reactions compared to benzoyl cyanide. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
3-chlorobenzoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRKVHGBNVCVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475188 | |
Record name | 3-Chlorobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26152-02-3 | |
Record name | 3-Chlorobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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